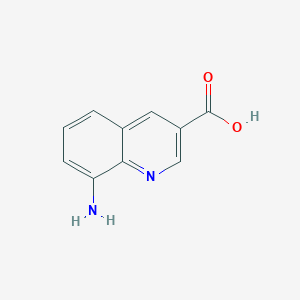

8-Aminoquinoline-3-carboxylic acid

描述

8-Aminoquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both an amino group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 8-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Derivatives

8-AQCA is a derivative of 8-aminoquinoline, which is structurally characterized by an amino group at the 8-position of the quinoline ring and a carboxylic acid at the 3-position. Its derivatives, such as primaquine and tafenoquine, are well-documented for their therapeutic efficacy against malaria. These compounds are particularly effective against Plasmodium vivax, targeting both the blood stages and hypnozoites responsible for latency in malaria infections .

Antimalarial Applications

Mechanism of Action:

The primary mechanism of action for 8-AQCA and its derivatives involves interference with the mitochondrial electron transport chain in malaria parasites. This leads to the generation of reactive oxygen species (ROS), ultimately causing parasite death .

Case Studies:

- Primaquine Therapy: Primaquine, a derivative of 8-AQCA, has been extensively studied and is used clinically to prevent relapses of Plasmodium vivax malaria. Its efficacy is linked to its ability to target liver stages of the parasite .

- Tafenoquine Development: Tafenoquine was approved for use in 2018 as a single-dose treatment for relapsing malaria, showcasing the potential of 8-aminoquinoline derivatives in modern therapeutics .

Antimicrobial Activities

Broad-Spectrum Efficacy:

Research indicates that 8-AQCA exhibits significant antimicrobial properties against various bacterial strains. Recent studies have highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Data Table: Antimicrobial Activity of 8-AQCA Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Aminoquinoline | S. aureus | 0.39 µg/mL |

| 8-Aminoquinoline | B. subtilis | 0.78 µg/mL |

| Metal Complexes | E. coli | 1.56 µg/mL |

This table illustrates the potency of various derivatives and metal complexes of 8-AQCA against key pathogens.

Anticancer Potential

Emerging research suggests that 8-AQCA derivatives may also possess anticancer properties. The ability to chelate metal ions plays a crucial role in their mechanism, as many cancer cells rely on specific metal ions for growth and proliferation.

Case Studies:

- Metal Complexes: Studies have shown that metal complexes of 8-AQCA demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

- Antioxidant Activity: The antioxidant properties of these compounds may contribute to their anticancer effects by mitigating oxidative damage in cells, further supporting their therapeutic potential .

作用机制

The mechanism of action of 8-aminoquinoline-3-carboxylic acid varies depending on its application:

Antimicrobial Activity: Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.

Antimalarial Activity: Effective against the exo-erythrocytic liver stages of the malaria parasite, preventing relapsing malaria.

Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.

相似化合物的比较

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Primaquine: Another antimalarial drug that targets the liver stages of the malaria parasite.

Mefloquine: Used for the treatment and prevention of malaria, with a similar mechanism of action.

Uniqueness: 8-Aminoquinoline-3-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid), which allow for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

生物活性

8-Aminoquinoline-3-carboxylic acid (8-AQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and antimicrobial research. This article provides a comprehensive overview of the biological activity of 8-AQCA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

8-AQCA belongs to the 8-aminoquinoline family, characterized by a nitrogen-containing heterocyclic framework. This structural feature is crucial for its interaction with various biological targets. The compound's ability to undergo functionalization at specific positions on the quinoline ring enhances its biochemical reactivity and biological efficacy.

Target Interactions

The primary mode of action for 8-AQCA involves its interaction with enzyme systems, particularly cytochrome P450 isoenzymes and monoamine oxidase (MAO). These interactions can lead to the formation of enzyme-substrate complexes, where 8-AQCA acts as either a substrate or an inhibitor.

Biochemical Pathways

The compound is known to influence several biochemical pathways, including those related to oxidative stress response and apoptosis. Its metabolites can induce oxidative stress in target cells, which is particularly relevant in the context of malaria treatment, where it affects the lifecycle of Plasmodium parasites .

Antimalarial Activity

Numerous studies have demonstrated the efficacy of 8-AQCA in treating malaria. Clinical trials have shown that when combined with blood-stage antimalarials like quinine, the antirelapse efficacy of 8-aminoquinolines is significantly enhanced. For instance, coadministration with quinine reduced relapse rates from 79% to as low as 5% in treated patients .

Table 1: Efficacy of 8-Aminoquinoline Compounds Against Malaria

| Compound | Dose | Coadministered Drug | Coadministered Dose | Relapse Rate (%) |

|---|---|---|---|---|

| Pentaquine | 60 mg/day for 14 days | None | NA | 60 |

| Pentaquine | 60 mg/day for 14 days | Quinine | 2 g/day for 14 days | 17 |

| Pamaquine | 15 mg/day for 28 days | Quinine | 2 g/day for 8 days | 100 |

| Pamaquine | 15 mg/day for 28 days | Quinine | 2 g/day for 28 days | 60 |

This table summarizes key findings from clinical experiments that highlight the importance of drug combinations in enhancing therapeutic outcomes.

Antimicrobial Activity

Beyond its antimalarial properties, research indicates that derivatives of 8-AQCA exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain metal complexes derived from 8-aminoquinolines possess enhanced antimicrobial effects compared to their parent compounds .

Neuroprotective Effects

Recent investigations have explored the potential neuroprotective effects of hybrid compounds incorporating 8-AQCA. For example, studies on melatonin-8-aminoquinoline hybrids revealed their ability to inhibit amyloid-β aggregation and protect neuronal cells from oxidative damage . These findings suggest a promising avenue for developing multifunctional agents targeting neurodegenerative diseases.

Case Studies and Research Findings

- Clinical Trials on Malaria Treatment : A series of clinical trials conducted in the mid-20th century demonstrated that combinations of pamaquine and quinine effectively reduced malaria relapse rates, underscoring the importance of synergistic drug action .

- Neuroprotective Studies : In vitro studies have shown that certain derivatives of 8-AQCA can significantly enhance cell survival in neuroblastoma models exposed to oxidative stressors like hydrogen peroxide . These compounds also upregulated antioxidant defense mechanisms within cells.

- Antimicrobial Efficacy : Research has highlighted that metal complexes derived from 8-aminoquinolines display superior antibacterial activity against Gram-negative bacteria compared to traditional antibiotics, indicating their potential role in addressing antibiotic resistance issues .

属性

IUPAC Name |

8-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIULENMBMXJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291185 | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416439-58-1 | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。